molecular formula C24H18N4O3S B2484311 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one CAS No. 1291863-15-4

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one

Cat. No.: B2484311
CAS No.: 1291863-15-4
M. Wt: 442.49
InChI Key: HTRMFHSKZGAINY-UHFFFAOYSA-N
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Description

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C24H18N4O3S and its molecular weight is 442.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Some research has focused on the synthesis of novel derivatives, including those related to the specified chemical structure, for antimicrobial applications. For instance, novel triazole derivatives have been synthesized and tested for their antimicrobial activities, with some compounds showing good to moderate activities against test microorganisms (Bektaş et al., 2007). This suggests potential for the development of new antimicrobial agents based on structural modifications of the mentioned compound.

Corrosion Inhibition

Another area of research involves the use of oxadiazole derivatives as corrosion inhibitors. A study on the thermodynamic properties of similar oxadiazole compounds demonstrated their effectiveness as steel corrosion inhibitors in sulfuric acid media, highlighting the potential of these compounds for industrial applications in protecting metals against corrosion (Bouklah et al., 2006).

Anticancer Activities

The search for novel anticancer agents has also led to the investigation of oxadiazole derivatives. Research on the design, synthesis, and evaluation of these derivatives for anticancer activity against various human cancer cell lines has shown promising results. Compounds demonstrated good to moderate activity, indicating the potential of oxadiazole derivatives as a basis for developing new anticancer treatments (Yakantham et al., 2019).

Antioxidant Activity

Additionally, oxadiazole derivatives have been evaluated for their antioxidant activity. A study found that some newly synthesized 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives exhibited antioxidant activity, with specific compounds showing significant radical scavenging properties (Mallesha et al., 2014).

Mechanism of Action

The mechanism of action of oxadiazoles can vary depending on their specific structure and the biological target they interact with. Some oxadiazole derivatives have been evaluated for anticonvulsant activity .

Future Directions

Oxadiazoles have shown potential for a wide range of applications, including as anticancer, vasodilator, anticonvulsant, antidiabetic agents, and more . Future research may continue to explore these and other applications of oxadiazole derivatives.

Properties

IUPAC Name

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylsulfanylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3S/c1-30-17-9-5-7-15(13-17)22-25-23(31-27-22)21-19-11-3-4-12-20(19)24(29)28(26-21)16-8-6-10-18(14-16)32-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRMFHSKZGAINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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